Methyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate
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Overview
Description
Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a nitrophenoxy group, and an acetamido group attached to a benzoate core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the benzoate core, followed by the introduction of the morpholine ring, nitrophenoxy group, and acetamido group. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Amidation: Formation of the acetamido group through the reaction of an amine with an acyl chloride.
Morpholine Introduction: Attachment of the morpholine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(morpholin-4-yl)-5-[2-(4-nitrophenoxy)acetamido]benzoate
- Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoic acid
Uniqueness
Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O7 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-[[2-(2-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O7/c1-28-20(25)15-12-14(6-7-16(15)22-8-10-29-11-9-22)21-19(24)13-30-18-5-3-2-4-17(18)23(26)27/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
InChI Key |
GKYPRHPCFJPYJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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